molecular formula C11H7Cl2F2NO3S B14500453 3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile CAS No. 64728-75-2

3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile

Katalognummer: B14500453
CAS-Nummer: 64728-75-2
Molekulargewicht: 342.1 g/mol
InChI-Schlüssel: ZWJYCQXGXNMBRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile is a complex organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the ether linkage: This step involves the reaction of 2,2-dichloro-1,1-difluoroethanol with 4-hydroxybenzenesulfonyl chloride under basic conditions to form the intermediate 4-(2,2-dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride.

    Introduction of the nitrile group: The intermediate is then reacted with acrylonitrile in the presence of a base to introduce the prop-2-enenitrile moiety, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Substitution reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

    Oxidation and reduction reactions: The nitrile group can be reduced to an amine, while the aromatic ring can undergo oxidation reactions.

    Addition reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

    Substitution reactions: Products include substituted sulfonyl derivatives.

    Reduction reactions: Products include amines or reduced aromatic compounds.

    Addition reactions: Products include various addition compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the nitrile group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl chloride
  • 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
  • 1,4-Dichloro-2-(trifluoromethyl)benzene

Uniqueness

3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.

Eigenschaften

CAS-Nummer

64728-75-2

Molekularformel

C11H7Cl2F2NO3S

Molekulargewicht

342.1 g/mol

IUPAC-Name

3-[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]sulfonylprop-2-enenitrile

InChI

InChI=1S/C11H7Cl2F2NO3S/c12-10(13)11(14,15)19-8-2-4-9(5-3-8)20(17,18)7-1-6-16/h1-5,7,10H

InChI-Schlüssel

ZWJYCQXGXNMBRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC(C(Cl)Cl)(F)F)S(=O)(=O)C=CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.